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molecular formula C18H11Cl2N3 B1662744 Ro 22-3245 CAS No. 76988-39-1

Ro 22-3245

Cat. No. B1662744
M. Wt: 340.2 g/mol
InChI Key: CLYXKIKVKJZIOF-UHFFFAOYSA-N
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Patent
US04546183

Procedure details

In five equal portions 21 g (200 mmole) of formamidine acetate and 32.5 ml (135 mmole) of a 4.12M methanol solution of sodium methoxide was added over 3 hr to a solution of 7.2 g (20 mmole) of 8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one in 270 ml of methanol and 270 ml of methylene chloride. The solution was diluted with water and extracted with methylene chloride. The methylene chloride solution was washed with water, dried over anhydrous sodium sulfate, and concentrated at reduced pressure to give an amber oil. Purification by column chromatography (100 g silica gel; eluent 1:1 methylene chloride and ethyl acetate) gave end product mp 122°-124° C. Recrystallization from ether gave pale yellow prisms, mp 122°-125° C.
Quantity
21 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.[CH:5]([NH2:7])=[NH:6].C[O-].[Na+].[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[C:16](=O)[CH2:17][C:18](=CN(C)C)[N:19]=[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23]C=3Cl)[C:14]=2[CH:13]=1.[CH2:35]([Cl:37])Cl>CO.O>[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[C:16]3[N:7]=[CH:5][N:6]=[CH:1][C:17]=3[CH2:18][N:19]=[C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:35]=3[Cl:37])[C:14]=2[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
8-chloro-1-(2-chlorophenyl)-3,4-dihydro-[(dimethylamino)methylene]-5H-2-benzazepin-5-one
Quantity
7.2 g
Type
reactant
Smiles
ClC1=CC2=C(C(CC(N=C2C2=C(C=CC=C2)Cl)=CN(C)C)=O)C=C1
Name
Quantity
270 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
270 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an amber oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (100 g silica gel; eluent 1:1 methylene chloride and ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2)Cl)C=NC=N3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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